![molecular formula C4H6Cl2O2 B1587903 trans-2,3-Dichloro-1,4-dioxane CAS No. 3883-43-0](/img/structure/B1587903.png)
trans-2,3-Dichloro-1,4-dioxane
Overview
Description
Trans-2,3-Dichloro-1,4-dioxane is a chemical compound with the molecular formula C4H6Cl2O2 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
A practicable synthesis of 2,3-disubstituted 1,4-dioxanes involves a reagent combination of NaIO4 and NH2OH·HCl reacting with α,β-unsaturated ketones followed by the nucleophile ethylene glycol .Molecular Structure Analysis
The molecular structure of trans-2,3-Dichloro-1,4-dioxane is known from X-ray analysis . The molecular weight is 156.99 Da .Physical And Chemical Properties Analysis
Trans-2,3-Dichloro-1,4-dioxane has a melting point of 27 °C, a boiling point of 82 °C/14 mmHg, and a flash point of 94 °C .Scientific Research Applications
Infrared Spectral Analysis
Trans-2,3-Dichloro-1,4-dioxane has been studied through its infrared (IR) spectra in various states. The molecular forms and existing conformers of this compound are deduced based on the IR spectra. Additionally, the IR spectra of a prepared thiourea adduct of trans-2,3-Dichloro-1,4-dioxane have been measured and interpreted, providing insights into its molecular structure and interactions (Fukushima & Takeda, 1978).
Crystal Structure Analysis
Research into the crystal structure of trans-2,3-Dichloro-1,4-dioxane reveals its crystallization in the monoclinic system. Detailed analysis of cell dimensions and the dioxane ring conformation provides valuable data for understanding its structural properties and potential applications in various fields of chemistry (Altona, Knobler, & Romers, 2010).
Proton Magnetic Resonance Spectra
The proton magnetic resonance spectrum of trans-2,3-Dichloro-1,4-dioxane has been analyzed, showing that the chair form of the dioxane ring is deformed in various phases. This analysis is crucial for understanding its molecular conformation and potential reactivity in different environments (Chen & Fevre, 1966).
Conformational Analysis in Chemistry
Conformational analysis of various trans-2,3-Dichloro-1,4-dioxane derivatives, like trans-2,3-Bis(R-thio)-1,4-dioxanes, provides insights into their molecular behavior in solutions. This research helps in understanding the effects of different substituents on the compound's structure and properties, which is significant for designing new chemical entities (Riera, Pericàs, & Cabré, 1990).
Chemical Reaction Mechanisms
Research into the chemical reactions of trans-2,3-Dichloro-1,4-dioxane with other compounds, such as trimethylene glycol, provides insights into potential mechanisms and products. This is significant for understanding and developing new synthetic pathways and reactions in organic chemistry (Ardrey & Cort, 1970).
Safety And Hazards
properties
IUPAC Name |
(2S,3S)-2,3-dichloro-1,4-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZUXFQYIYUIND-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H](O1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2,3-Dichloro-1,4-dioxane | |
CAS RN |
3883-43-0 | |
Record name | rel-(2R,3R)-2,3-Dichloro-1,4-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3883-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-p-dioxane, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2,3-Dichloro-1,4-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLORO-P-DIOXANE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6912S87JCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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